molecular formula C18H20FN3O3 B11432859 2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide

2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide

Cat. No.: B11432859
M. Wt: 345.4 g/mol
InChI Key: CITUJJZSHGYZSW-UHFFFAOYSA-N
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Description

2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a fluorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Furanones

    Reduction: Imidazolidines

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-Chlorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide
  • 2-{3-[(4-Bromophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{3-[(4-Fluorophenyl)methyl]-2-oxoimidazolidin-1-YL}-N-[(5-methylfuran-2-YL)methyl]acetamide imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H20FN3O3

Molecular Weight

345.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C18H20FN3O3/c1-13-2-7-16(25-13)10-20-17(23)12-22-9-8-21(18(22)24)11-14-3-5-15(19)6-4-14/h2-7H,8-12H2,1H3,(H,20,23)

InChI Key

CITUJJZSHGYZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CN2CCN(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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